2-methoxynicotinic acid isoindoline amide derivatives
2-methoxynicotinic acid isoindoline amide derivatives
Topic: Design, Synthesis, and Pharmacological Evaluation of 2-Methoxynicotinic Acid Isoindoline Amide Derivatives Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Biologists
Executive Summary
This technical guide details the medicinal chemistry, synthetic pathways, and biological characterization of . This structural class represents a convergence of two privileged pharmacophores: the nicotinamide core (common in kinase and PDE inhibitors) and the isoindoline scaffold (associated with antiproliferative and anti-inflammatory activity).
The 2-methoxy substituent on the pyridine ring serves as a critical "conformational lock" and metabolic shield, distinguishing these derivatives from their 2-pyridone tautomers. This guide provides a self-validating workflow for synthesizing these compounds via HATU-mediated coupling and evaluating their efficacy against kinase targets (specifically RSK2 and PI3K isoforms) and inflammatory pathways.
Structural Rationale & Medicinal Chemistry[1][2][3]
The Pharmacophore Fusion
The design strategy integrates the electronic properties of 2-methoxynicotinic acid with the steric constraints of the isoindoline ring.
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2-Methoxynicotinic Acid Core:
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Bioisosterism: The 2-methoxy group acts as a lipophilic bioisostere for the carbonyl of 2-pyridones but prevents tautomerization to the amide-like form, locking the pyridine aromaticity.
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Conformational Control: The methoxy group creates steric repulsion with the C3-amide carbonyl, forcing the amide bond out of planarity or into a specific twist angle, which is often required to fit into the ATP-binding pocket of kinases (e.g., EGFR, VEGFR).
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Isoindoline Moiety:
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Hydrophobic Anchoring: The bicyclic system (often isoindolin-1-one or isoindoline-1,3-dione) provides significant hydrophobic surface area (Van der Waals contacts).
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Vector Positioning: When coupled as an amine (e.g., 5-aminoisoindoline), it orients substituents into the solvent-exposed region or the hydrophobic back-pocket of the enzyme.
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Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the logical flow of SAR exploration for this scaffold.
Caption: SAR decision tree for optimizing 2-methoxynicotinic acid isoindoline amides.
Synthetic Protocols
The synthesis requires a convergent approach. The critical step is the amide coupling, which must avoid racemization (if chiral isoindolines are used) and ensure complete conversion of the electron-deficient nicotinic acid.
Reagents & Materials[1][4][5]
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Starting Materials: 2-Chloronicotinic acid (CAS: 2942-59-8), 5-Aminoisoindoline-1,3-dione (or related isoindoline amines), Sodium Methoxide (NaOMe).
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Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine).[1]
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Solvents: Anhydrous DMF, Methanol, Dichloromethane (DCM).
Step-by-Step Methodology
Step 1: Synthesis of 2-Methoxynicotinic Acid
Causality: Direct purchase is possible, but synthesis from the chloro-precursor ensures freshness and allows for C5/C6 modification if needed.
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Reaction: Dissolve 2-chloronicotinic acid (1.0 equiv) in dry MeOH.
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Nucleophilic Attack: Add NaOMe (2.5 equiv) slowly at 0°C.
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Reflux: Heat the mixture to reflux (65°C) for 12–16 hours. Mechanism: Nucleophilic aromatic substitution (SNAr).
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Workup: Concentrate in vacuo. Dissolve residue in water, acidify to pH 3 with 1N HCl to precipitate the product. Filter and dry.
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Validation: 1H NMR (DMSO-d6) should show a singlet ~3.9 ppm (OCH3) and loss of the chloro-substituent pattern.
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Step 2: Amide Coupling (The Critical Junction)
Causality: HATU is selected over EDC/HOBt because the electron-withdrawing nature of the pyridine ring makes the carboxylic acid less reactive; HATU generates a highly reactive active ester (At-ester) that facilitates coupling with the potentially nucleophile-poor aniline of the isoindoline.
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Activation: Dissolve 2-methoxynicotinic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add DIPEA (3.0 equiv) and stir for 5 minutes.
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Active Ester Formation: Add HATU (1.2 equiv). Stir at Room Temperature (RT) for 15 minutes. Visual Check: Solution typically turns yellow.
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Coupling: Add the Amino-isoindoline derivative (1.1 equiv).
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Completion: Stir at RT for 4–12 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.
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Quenching: Pour reaction mixture into ice-cold saturated NaHCO3 (aq). This neutralizes the acid and removes HATU byproducts.
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Purification: Extract with EtOAc (3x). Wash organics with brine. Dry over Na2SO4. Purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Synthetic Workflow Diagram
Caption: Convergent synthetic route for 2-methoxynicotinic acid isoindoline amides.
Biological Evaluation Protocols
Based on the isoindoline scaffold's known activity profiles (RSK2, PI3K, CDK7) [1, 3, 5], the following assays are prioritized.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies the ADP produced during the kinase reaction, providing a direct measure of enzyme activity.
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Preparation: Dilute compounds in DMSO to 100x final concentration (10-point dose-response).
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Enzyme Mix: Incubate recombinant kinase (e.g., RSK2 or PI3K) with substrate (peptide) in reaction buffer (HEPES pH 7.5, MgCl2, EGTA).
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Initiation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 min at RT.
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Detection:
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Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP).
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Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).
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Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).
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Self-Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., BI-D1870 for RSK2) must be included as a positive control.
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Cell Viability Assay (MTS/MTT)
To determine if enzymatic inhibition translates to cellular efficacy.
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Seeding: Plate cancer cell lines (e.g., MCF-7, A549) at 3,000–5,000 cells/well in 96-well plates. Allow attachment (24h).
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Treatment: Treat with graded concentrations of the derivative (0.1 nM – 10 µM) for 72 hours.
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Readout: Add MTS reagent. Incubate 1–4 hours. Measure absorbance at 490 nm.
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Interpretation: A discrepancy between Enzymatic IC50 and Cellular EC50 often indicates permeability issues (isoindolines can be insoluble) or efflux pump liability.
Data Summary & Expected Results
When synthesizing this class of compounds, the following physicochemical and biological profiles are expected based on literature precedents for similar pharmacophores [1, 5].
| Parameter | Target Range | Rationale |
| LogP | 2.5 – 3.8 | Isoindoline adds lipophilicity; 2-methoxy modulates it. Ideal for cell permeability. |
| TPSA | 60 – 90 Ų | Amide + Pyridine N + Methoxy O. Good oral bioavailability prediction. |
| Kinase IC50 | < 500 nM | Potent inhibition required for lead candidacy. |
| Solubility | > 50 µM (PBS) | Isoindoline rings can suffer from π-stacking aggregation; formulation may require cyclodextrin. |
References
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Callaway, J., Graham, B., et al. (2021). Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics.[2] XULA Digital Commons. Link
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PubChem. (2025).[3] 2-Methoxynicotinic acid | C7H7NO3.[3] National Library of Medicine. Link
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Zhou, W., Li, S., et al. (2015).[4] Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. RSC Advances. Link
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HepatoChem. (2025). Amide coupling reaction in medicinal chemistry.[1][5][6] HepatoChem General Protocols. Link
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Mishra, C.B., et al. (2024).[7][8] Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. PMC (PubMed Central). Link
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- 1. growingscience.com [growingscience.com]
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- 3. 2-Methoxynicotinic acid | C7H7NO3 | CID 708093 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. hepatochem.com [hepatochem.com]
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